

# literature review on the synthesis of pyrazolo[3,4-b]pyridines

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## Compound of Interest

Compound Name: 5-nitro-1H-pyrazolo[3,4-b]pyridine

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An in-depth analysis of the synthetic methodologies for constructing the pyrazolo[3,4-b]pyridine scaffold is presented, tailored for researchers, scientists, and professionals in drug development. This bicyclic heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide covers the primary synthetic strategies, including the annulation of a pyridine ring onto a pre-existing pyrazole and vice-versa, with a special focus on modern techniques such as multicomponent reactions and green chemistry approaches.

## Core Structure and Tautomerism

Pyrazolo[3,4-b]pyridines are fused heterocyclic compounds that can exist in two main tautomeric forms: the 1H- and 2H-isomers.[3][4] The 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, due to the aromatic stabilization in both the pyrazole and pyridine rings.[3] Consequently, the vast majority of reported compounds and synthetic efforts focus on the 1H-pyrazolo[3,4-b]pyridine isomer.[3][4]

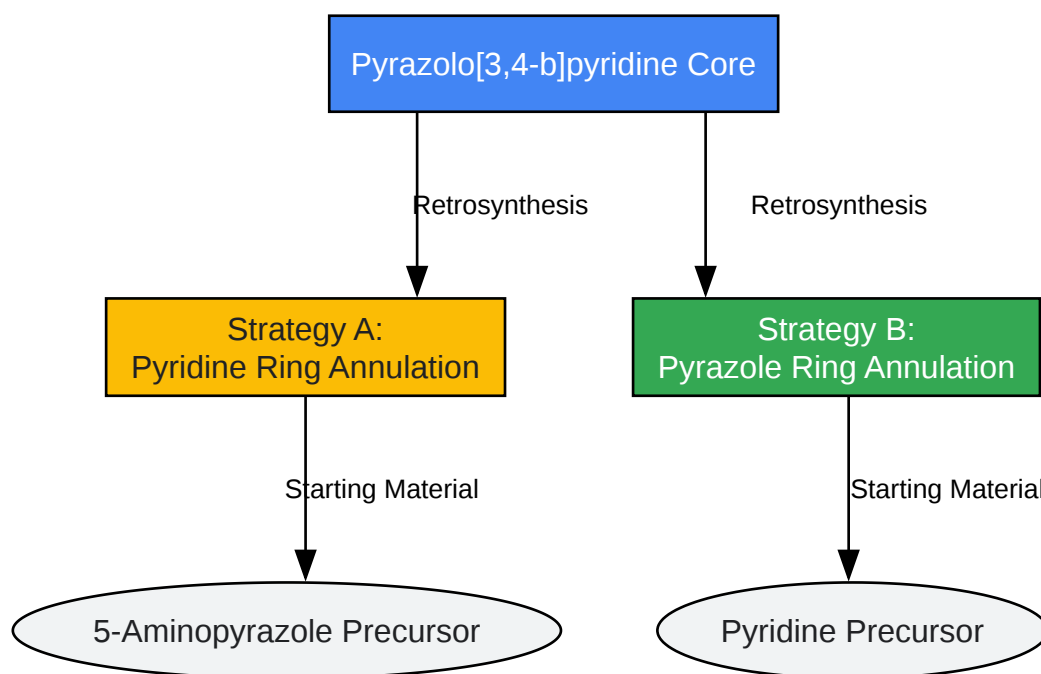
## Synthetic Strategies Overview

The construction of the 1H-pyrazolo[3,4-b]pyridine core primarily follows two major retrosynthetic pathways:

- **Strategy A: Pyridine Ring Formation.** This is the most common approach, involving the cyclization reaction onto a pre-formed, appropriately substituted pyrazole, typically a 5-aminopyrazole.[5]

- Strategy B: Pyrazole Ring Formation. This less common method involves building the pyrazole ring onto a pre-existing pyridine derivative.[5]

The following diagram illustrates this fundamental classification of synthetic approaches.



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Caption: High-level retrosynthetic analysis of pyrazolo[3,4-b]pyridine.

## Strategy A: Synthesis via Pyridine Ring Annulation

This strategy predominantly utilizes 5-aminopyrazole derivatives as the key starting material, which react with various three-carbon electrophilic synthons to construct the pyridine ring.

### From 1,3-Dicarbonyl Compounds

The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds is a classical and widely used method.[3] The reaction typically proceeds via a condensation mechanism. If the 1,3-dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[5]

Table 1: Synthesis from 1,3-Dicarbonyls

5-Aminopyrazole (Substituent)	1,3-Dicarbonyl Compound	Catalyst/Solvent	Conditions	Yield (%)	Reference
3-Methyl-1-phenyl	Acetylacetone	Acetic Acid	150-160 °C, 15-20 min	65-88	[3]
3-Methyl-1-phenyl	Acetylacetone	Acetic Acid / TEA	150-160 °C, 15-20 min	86-98	[3]
Unsubstituted	Various 1,3-diketones	Water	90 °C, 16 h	N/A	[5]

| Unsubstituted | Various 1,3-diketones | MeOH / HCl | RT, 16 h | N/A [5] |

To a solution of the 5-aminopyrazole derivative in acetic acid, an equimolar amount of the 1,3-dicarbonyl compound is added. The mixture is heated to 150-160 °C for 15-20 minutes. After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 1H-pyrazolo[3,4-b]pyridine. For reactions catalyzed by a mixture, a few drops of triethylamine (TEA) are added to the acetic acid solution.

## From $\alpha,\beta$ -Unsaturated Ketones (Michael Addition Pathway)

5-Aminopyrazoles can react with  $\alpha,\beta$ -unsaturated ketones in a Michael addition-cyclization sequence. The reaction is believed to start with the nucleophilic attack of the C4 carbon of the pyrazole onto the  $\beta$ -carbon of the unsaturated ketone, followed by intramolecular condensation and subsequent oxidation/aromatization to yield the final product.[3]

Table 2: Synthesis from  $\alpha,\beta$ -Unsaturated Ketones

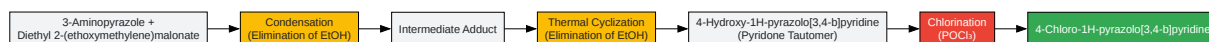
5-Aminopyrazole (Substituent)	$\alpha,\beta$ -Unsaturated Ketone	Catalyst/Solvent	Conditions	Yield (%)	Reference
1-Phenyl	(E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one	ZrCl <sub>4</sub> / DMF/EtOH	95 °C, 16 h	28	[6]
1-Phenyl	(E)-4-(anthracen-9-yl)but-3-en-2-one	ZrCl <sub>4</sub> / DMF/EtOH	95 °C, 16 h	13	[6]

| 1-Phenyl | (E)-4-(pyren-1-yl)but-3-en-2-one | ZrCl<sub>4</sub> / DMF/EtOH | 95 °C, 16 h | 20 |[6] |

To a solution of the  $\alpha,\beta$ -unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl<sub>4</sub> (0.15 mmol) is added. The mixture is stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated under vacuum. CHCl<sub>3</sub> and water are added, the phases are separated, and the aqueous phase is washed twice with CHCl<sub>3</sub>. The combined organic layers are dried, concentrated, and purified by chromatography to yield the product.

## Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines (which exist as the more stable 4-oxo tautomer) and their subsequent conversion to 4-chloro derivatives.[3] The reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent treatment with POCl<sub>3</sub>. [3][5]



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Caption: Workflow for the Gould-Jacobs synthesis of pyrazolo[3,4-b]pyridines.

A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated, often without a solvent, to initiate condensation. The resulting intermediate is then heated at a higher temperature (e.g., in Dowtherm A) to induce cyclization, affording the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative. To obtain the 4-chloro derivative, the 4-hydroxy intermediate is refluxed with phosphorus oxychloride (POCl<sub>3</sub>). After the reaction, the excess POCl<sub>3</sub> is removed under vacuum, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

## Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.<sup>[7]</sup> Several MCRs have been developed for pyrazolo[3,4-b]pyridines, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketonitrile).<sup>[7][8][9]</sup> These reactions can be promoted by various catalysts and conditions, including microwave irradiation, which often leads to higher yields and shorter reaction times.<sup>[7][9]</sup>

Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-Oxo-3-(pyridin-3-yl)propanenitrile | Acetic Acid | Microwave | 92 |<sup>[7]</sup> | | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-(4-Fluorophenyl)-3-oxopropanenitrile | Acetic Acid | Microwave | 95 |<sup>[7]</sup> | | 5-Aminopyrazole | Aryl Aldehyde | Aroyl Acetonitrile | None | Microwave (200°C, 10 min) | up to 83 |<sup>[9]</sup> | | Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Acetic Acid | Microwave | Moderate to Good |<sup>[10]</sup> |

A mixture of 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and a β-ketonitrile (1 mmol) in glacial acetic acid (10 mL) is subjected to microwave irradiation at a specified power and temperature for a few minutes. After completion (monitored by TLC), the reaction mixture is

cooled, and the solid product is collected by filtration, washed with a suitable solvent, and purified if necessary.

## Cascade 6-endo-dig Cyclization

A modern approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes.<sup>[11]</sup> This method utilizes a cascade 6-endo-dig cyclization, which can be tuned to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate C≡C bond activation agent (e.g., Silver, Iodine, or NBS).<sup>[11]</sup> This protocol demonstrates excellent regioselectivity and functional group tolerance.<sup>[11]</sup>

Table 4: Synthesis via Cascade Cyclization

5-Aminopyrazole (Substituent)	Alkynyl Aldehyde	Reagent/Catalyst	Conditions	Yield (%)	Reference
1,3-Diphenyl	3-Phenylpropionaldehyde	Ag <sub>2</sub> CO <sub>3</sub> , K <sub>2</sub> CO <sub>3</sub>	80 °C, 12 h	85	<sup>[11]</sup>
1,3-Diphenyl	3-Phenylpropionaldehyde	I <sub>2</sub> , K <sub>2</sub> CO <sub>3</sub>	80 °C, 12 h	82 (Iodinated)	<sup>[11]</sup>

| 1,3-Diphenyl | 3-Phenylpropionaldehyde | NBS, K<sub>2</sub>CO<sub>3</sub> | 80 °C, 12 h | 80 (Brominated) |<sup>[11]</sup> |

To a solution of the 5-iodo-pyrazolo[3,4-b]pyridine derivative (0.2 mmol) in a 5:1 mixture of dioxane and water, K<sub>2</sub>CO<sub>3</sub> (0.4 mmol), phenylboronic acid (0.26 mmol), and PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (5 mol%) are added. The mixture is stirred under an inert atmosphere at a specified temperature until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, concentrated, and purified by flash column chromatography to afford the coupled product in 88% yield.

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